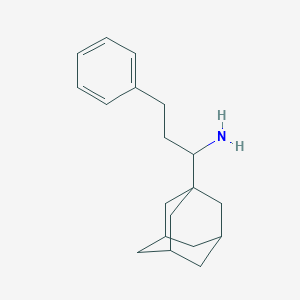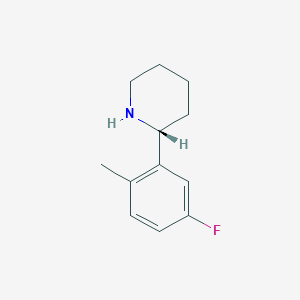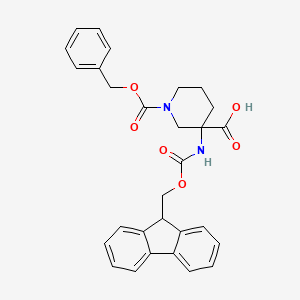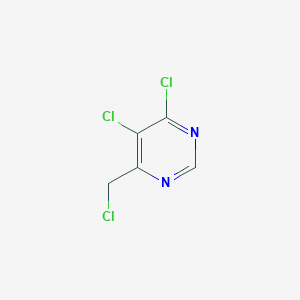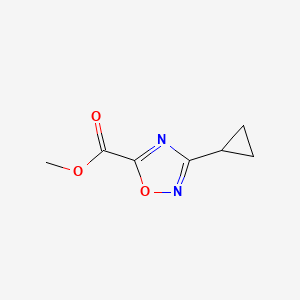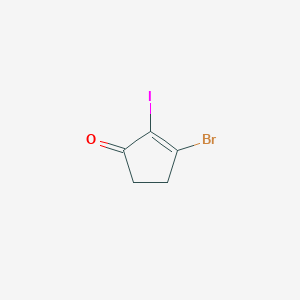
(6-Chloro-1,1-dioxido-1,4,2-benzodithiazin-3-yl)(4-chlorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Chloro-1,1-dioxidobenzo[e][1,4,2]dithiazin-3-yl)(4-chlorophenyl)methanone is a complex organic compound that features a unique structure combining a dithiazinone ring system with a chlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-1,1-dioxidobenzo[e][1,4,2]dithiazin-3-yl)(4-chlorophenyl)methanone typically involves the following steps:
Formation of the Dithiazinone Ring: The dithiazinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a chlorinated benzene derivative and a sulfur-containing reagent.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction, where the dithiazinone ring is treated with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling Up Reactions: Ensuring that the reactions can be performed on a larger scale without significant loss of efficiency.
Purification Techniques: Utilizing methods such as recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(6-Chloro-1,1-dioxidobenzo[e][1,4,2]dithiazin-3-yl)(4-chlorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated positions on the compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced dithiazinone derivatives.
Substitution: Formation of methoxy or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: It can be incorporated into polymers to enhance their thermal and chemical stability.
Biology and Medicine
Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its unique structure and reactivity.
Drug Development: It can serve as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry
Dye and Pigment Production: The compound can be used in the synthesis of dyes and pigments with specific properties.
Agricultural Chemicals: It may be utilized in the development of new pesticides or herbicides.
Mecanismo De Acción
The mechanism by which (6-Chloro-1,1-dioxidobenzo[e][1,4,2]dithiazin-3-yl)(4-chlorophenyl)methanone exerts its effects involves interaction with specific molecular targets. For instance:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroanilines: These compounds have similar chlorinated aromatic structures but lack the dithiazinone ring.
Sulfonamides: These compounds share the sulfone functional group but have different core structures.
Uniqueness
Structural Complexity: The combination of a dithiazinone ring with a chlorophenyl group makes (6-Chloro-1,1-dioxidobenzo[e][1,4,2]dithiazin-3-yl)(4-chlorophenyl)methanone unique compared to simpler chlorinated aromatic compounds.
Reactivity: The presence of multiple reactive sites allows for diverse chemical modifications, enhancing its utility in various applications.
Propiedades
Fórmula molecular |
C14H7Cl2NO3S2 |
|---|---|
Peso molecular |
372.2 g/mol |
Nombre IUPAC |
(6-chloro-1,1-dioxo-1λ6,4,2-benzodithiazin-3-yl)-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C14H7Cl2NO3S2/c15-9-3-1-8(2-4-9)13(18)14-17-22(19,20)12-6-5-10(16)7-11(12)21-14/h1-7H |
Clave InChI |
UIOWAMBHSUSHIQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)C2=NS(=O)(=O)C3=C(S2)C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


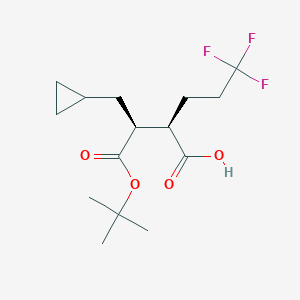
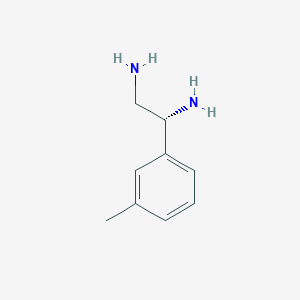
![(S)-2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL](/img/structure/B13037197.png)
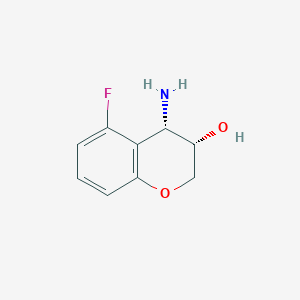
![(1R)-1-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13037208.png)
![Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate hcl](/img/structure/B13037220.png)
